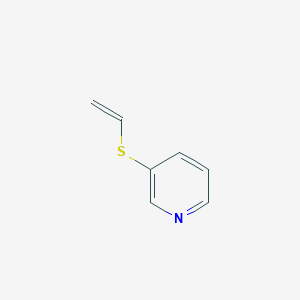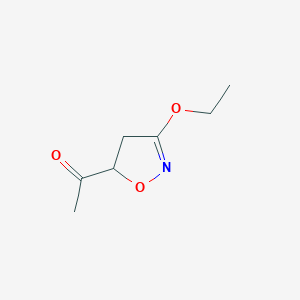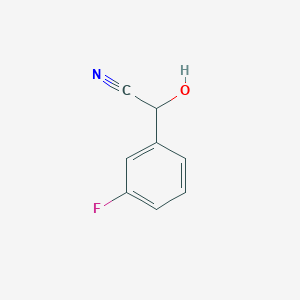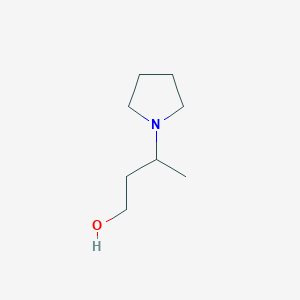
3-(Vinylthio)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Vinylthio)pyridine is a heterocyclic organic compound with a molecular formula of C7H7NS. It is a yellow liquid with a strong odor and is used in various scientific research applications.
作用機序
The mechanism of action of 3-(Vinylthio)pyridine is not well understood. However, it is believed to act as a nucleophile in various chemical reactions. It is also thought to interact with various enzymes and proteins in the body, although the exact mechanisms of these interactions are not yet fully understood.
生化学的および生理学的効果
The biochemical and physiological effects of 3-(Vinylthio)pyridine are not well studied. However, it is believed to have various effects on the body, including anti-inflammatory, analgesic, and antipyretic effects. It may also have potential applications in the treatment of various diseases and conditions, including cancer, Alzheimer's disease, and Parkinson's disease.
実験室実験の利点と制限
The advantages of using 3-(Vinylthio)pyridine in lab experiments include its relatively low cost, high yield, and ease of synthesis. However, its limitations include its strong odor and potential toxicity, which may require the use of protective equipment and careful handling.
将来の方向性
There are many potential future directions for research involving 3-(Vinylthio)pyridine. These include the development of new drugs and pharmaceuticals, the study of its mechanisms of action, and the investigation of its potential applications in the treatment of various diseases and conditions. Additionally, further research may be needed to fully understand the biochemical and physiological effects of 3-(Vinylthio)pyridine and its potential limitations for lab experiments.
Conclusion
In conclusion, 3-(Vinylthio)pyridine is a heterocyclic organic compound with various scientific research applications. Its synthesis method involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. While its mechanism of action and biochemical and physiological effects are not well understood, it has potential applications in the development of new drugs and pharmaceuticals and the treatment of various diseases and conditions. Further research is needed to fully understand its potential and limitations for lab experiments.
合成法
The synthesis of 3-(Vinylthio)pyridine involves the reaction of 3-bromopyridine with sodium vinyl sulfide in the presence of a palladium catalyst. This reaction results in the formation of 3-(Vinylthio)pyridine with a yield of around 70%.
科学的研究の応用
3-(Vinylthio)pyridine is used in various scientific research applications. It is commonly used as a building block in the synthesis of other organic compounds. It is also used in the development of new drugs and pharmaceuticals. Additionally, it is used in the study of the mechanisms of various biological and chemical processes.
特性
CAS番号 |
140472-72-6 |
|---|---|
製品名 |
3-(Vinylthio)pyridine |
分子式 |
C7H7NS |
分子量 |
137.2 g/mol |
IUPAC名 |
3-ethenylsulfanylpyridine |
InChI |
InChI=1S/C7H7NS/c1-2-9-7-4-3-5-8-6-7/h2-6H,1H2 |
InChIキー |
HPBFUIZWEUIGHN-UHFFFAOYSA-N |
SMILES |
C=CSC1=CN=CC=C1 |
正規SMILES |
C=CSC1=CN=CC=C1 |
同義語 |
Pyridine, 3-(ethenylthio)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![5-Benzyl-octahydro-pyrrolo[3,4-b]pyrrole](/img/structure/B136922.png)
![4-(2-nitroimidazol-1-yl)-N-[2-(5-nitroimidazol-1-yl)ethyl]butanamide](/img/structure/B136924.png)





